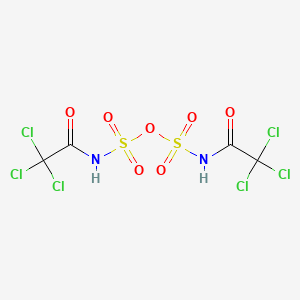
N,N'-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide): is a chemical compound known for its unique structure and properties It is characterized by the presence of two trichloroacetamide groups linked by an oxydisulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) typically involves the reaction of trichloroacetyl chloride with a suitable amine in the presence of an acid-binding agent. The reaction is carried out in an organic solvent such as diethyl ether, benzene, carbon tetrachloride, or methylene chloride. The reaction conditions usually involve maintaining the temperature between room temperature and 70°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted trichloroacetamides, while oxidation and reduction can yield various oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as a biochemical tool. It can be used to modify proteins and other biomolecules, aiding in the study of their structure and function.
Medicine: In medicine, N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a component in drug delivery systems.
Industry: Industrially, this compound finds applications in the production of specialty chemicals and materials. It can be used in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(Diethoxyphosphinothioyl)-2,2,2-trichloroacetamide: This compound has a similar trichloroacetamide group but differs in the presence of a diethoxyphosphinothioyl group.
N-[Bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide: Another related compound with a benzylamino group instead of the oxydisulfonyl bridge.
Uniqueness: N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) is unique due to its oxydisulfonyl linkage, which imparts distinct chemical and physical properties. This structural feature makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
61103-56-8 |
|---|---|
Molecular Formula |
C4H2Cl6N2O7S2 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(2,2,2-trichloroacetyl)sulfamoyl N-(2,2,2-trichloroacetyl)sulfamate |
InChI |
InChI=1S/C4H2Cl6N2O7S2/c5-3(6,7)1(13)11-20(15,16)19-21(17,18)12-2(14)4(8,9)10/h(H,11,13)(H,12,14) |
InChI Key |
DJZGYHMMRQTZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)NS(=O)(=O)OS(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
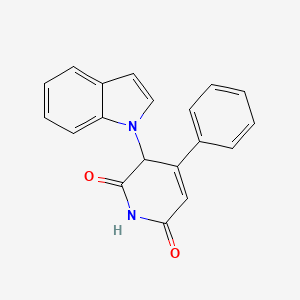
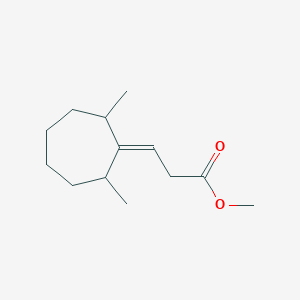
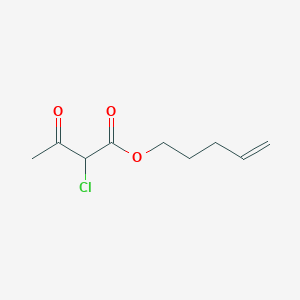
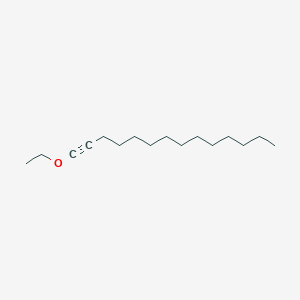

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)

![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
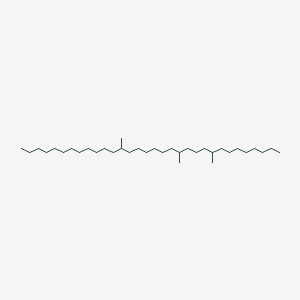



![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
